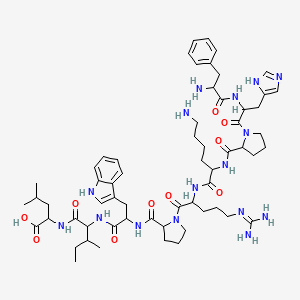

H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物“H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH”は、DL-型のアミノ酸が複数結合した合成ペプチドです。このペプチドは、化学、生物学、医学、産業など、さまざまな分野における潜在的な用途があるため、注目を集めています。

準備方法

合成経路および反応条件

“H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH”の合成は、通常、固相ペプチド合成(SPPS)によって行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を順番に付加することを可能にします。このプロセスには、以下の手順が含まれます。

第一アミノ酸の結合: 第一アミノ酸(DL-Leu)は、カルボキシル基を通じて樹脂に結合されます。

脱保護: 結合したアミノ酸のアミノ基は、次のアミノ酸の付加を可能にするために脱保護されます。

カップリング: 次のアミノ酸(DL-xiIle)は活性化され、成長中のペプチド鎖の脱保護されたアミノ基にカップリングされます。

繰り返し: ステップ2と3は、シーケンス内の後続のアミノ酸ごとに繰り返されます。

切断: 完成したペプチドは樹脂から切断され、精製されます。

工業的製造方法

このペプチドの工業的製造には、大規模合成を高い効率と再現性で処理できる自動ペプチド合成装置が使用される場合があります。最終生成物の精製には、高速液体クロマトグラフィー(HPLC)が一般的に使用されます。

化学反応解析

反応の種類

ペプチド“this compound”は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: DL-TrpやDL-Hisなどの特定のアミノ酸残基の酸化。

還元: 存在する場合、ジスルフィド結合の還元。

置換: DL-LysやDL-Argなどのアミノ酸の側鎖を含む置換反応。

一般的な試薬と条件

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトール(DTT)またはその他の還元剤。

置換: 側鎖修飾のための求核試薬。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、DL-Trpの酸化は、N-ホルミルキヌレニンを生成する可能性があります。

科学研究への応用

ペプチド“this compound”は、いくつかの科学研究への応用があります。

化学: ペプチド合成と反応を研究するためのモデル化合物として使用されます。

生物学: 生物学的プロセスにおける潜在的な役割とタンパク質との相互作用について調査されています。

医学: 病気の治療における治療の可能性、または薬物送達システムとして調査されています。

産業: 新規材料とバイオテクノロジーの応用の開発に利用されています。

化学反応の分析

Types of Reactions

The peptide “H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH” can undergo various chemical reactions, including:

Oxidation: Oxidation of specific amino acid residues such as DL-Trp and DL-His.

Reduction: Reduction of disulfide bonds if present.

Substitution: Substitution reactions involving side chains of amino acids like DL-Lys and DL-Arg.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Nucleophilic reagents for side chain modifications.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DL-Trp can lead to the formation of N-formylkynurenine.

科学的研究の応用

The peptide “H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH” has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in biological processes and interactions with proteins.

Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery system.

Industry: Utilized in the development of new materials and biotechnological applications.

作用機序

このペプチドの作用機序には、特定の分子標的と経路との相互作用が含まれます。ペプチドは、受容体または酵素に結合し、それらの活性を調節し、さまざまな生物学的効果を引き起こす可能性があります。正確なメカニズムは、ペプチドの特定の配列と構造によって異なります。

類似の化合物との比較

類似の化合物

H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-Ile-DL-Leu-OH: xiIleではなくL-Ileを含む類似の配列。

H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-Val-DL-Leu-OH: xiIleではなくDL-Valを含む類似の配列。

類似化合物との比較

Similar Compounds

H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-Ile-DL-Leu-OH: Similar sequence but with L-Ile instead of xiIle.

H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-Val-DL-Leu-OH: Similar sequence but with DL-Val instead of xiIle.

特性

IUPAC Name |

2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H88N16O10/c1-5-36(4)50(56(82)73-47(59(85)86)28-35(2)3)74-53(79)45(30-38-32-67-42-19-10-9-18-40(38)42)71-55(81)49-23-14-26-75(49)57(83)44(21-13-25-66-60(63)64)70-52(78)43(20-11-12-24-61)69-54(80)48-22-15-27-76(48)58(84)46(31-39-33-65-34-68-39)72-51(77)41(62)29-37-16-7-6-8-17-37/h6-10,16-19,32-36,41,43-50,67H,5,11-15,20-31,61-62H2,1-4H3,(H,65,68)(H,69,80)(H,70,78)(H,71,81)(H,72,77)(H,73,82)(H,74,79)(H,85,86)(H4,63,64,66) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKGJJMTAAGKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H88N16O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1193.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B12294075.png)

![1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid](/img/structure/B12294096.png)

![(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12294099.png)

![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)

![4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol](/img/structure/B12294132.png)

![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)